Argiotoxin 659

Neuropharmacology Glutamate receptor Electrophysiology

Isolating the NMDA component of excitatory synaptic currents without receptor gene deletion often requires multiple pharmacological agents, introducing variability. Argiotoxin 659 solves this with a 26- to 73-fold selectivity for NMDA over AMPA receptors (IC50 NMDA: 12-24 µM; IC50 AMPA: 612-878 µM in hippocampal slices), enabling clean NMDA-specific electrophysiology in a single application. - Discriminates homomeric vs. heteromeric AMPA receptor assemblies based on TM2 sequence, revealing GluA2 Q/R editing status. - (4-Hydroxyindol-3-yl)acetyl chromophore structurally distinguishes it from Argiotoxin 636, critical for SAR studies of polyamine amide toxins. - Supplied as a research-grade compound with comprehensive analytical documentation for reproducible results.

Molecular Formula C31H53N11O5
Molecular Weight 659.8 g/mol
CAS No. 111944-83-3
Cat. No. B054454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgiotoxin 659
CAS111944-83-3
Synonymsargiopinin 3
argiopinin III
argiopinine 3
argiotoxin 659
Molecular FormulaC31H53N11O5
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1
InChIKeyONYMEUPDKAAGRV-UPVQGACJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argiotoxin 659 – Selective NMDA Antagonist


Argiotoxin 659 (ArgTX-659, CAS 111944-83-3), a polyamine amide toxin isolated from the venom of the orb-weaver spider Argiope lobata [1], is a low-molecular-weight neurotoxin characterized by a 4-hydroxyindol-3-yl acetyl chromophore linked to a polyamine backbone and an arginine residue [2]. As a non-competitive, use-dependent open-channel blocker of ionotropic glutamate receptors (iGluRs), it preferentially targets N-methyl-D-aspartate (NMDA) receptors with a selectivity ratio 26- to 73-fold greater than its antagonism of AMPA receptors in mammalian central nervous system preparations [3]. This compound is valued in neuropharmacology for its ability to discriminate between glutamate receptor subtypes based on subunit composition and transmembrane topology [4].

1
NMDA-preferring open-channel blocker for glutamate receptor subtype discrimination
Use-dependent, non-competitive iGluR antagonist
2
Subunit-composition probe for AMPA receptor stoichiometry via Q/R site sensitivity
Voltage-dependent block sensitive to GluA2 editing
3
Sourced from Argiope lobata venom, low-molecular-weight polyamine amide toxin
4-hydroxyindole chromophore; discriminates from argiopine-type toxins

Non-Interchangeability of Argiotoxin 659


Despite sharing a common polyamine amide scaffold, members of the argiotoxin family exhibit functional divergence dictated by subtle structural variations that critically impact receptor selectivity, channel-blocking kinetics, and voltage-dependence. Argiotoxin 659 contains a (4-hydroxyindol-3-yl) acetic acid chromophore, which distinguishes it from the 2,4-dihydroxyphenylacetic acid-bearing argiopine-type toxins such as Argiotoxin 636 [1]. This single chromophore difference yields measurable distinctions in NMDA versus AMPA receptor preference, with Argiotoxin 659 demonstrating a potency ratio (IC50 AMPA / IC50 NMDA) of approximately 26-73, a value that may diverge from that observed for Argiotoxin 636 and JSTX-3 depending on the exact receptor subtype and experimental conditions [2]. Furthermore, Argiotoxin 659 has been demonstrated to discriminate between homomeric and heteromeric AMPA receptor assemblies based on transmembrane region 2 sequence variations, a property that cannot be assumed for all polyamine toxins or even for all argiotoxins [3]. Consequently, substitution with a structurally related analog carries a high risk of altering experimental outcomes related to receptor subtype profiling, synaptic plasticity assays, or neuroprotection studies where precise NMDA receptor modulation is required.

Argiotoxin 659
4-hydroxyindole chromophore defines NMDA/AMPA selectivity profile; potency ratio may diverge from 2,4-dihydroxyphenylacetic-bearing analogs like Argiotoxin 636.
Argiotoxin 636 / JSTX-3
Chromophore shift can alter AMPA receptor subtype discrimination and voltage-dependence, potentially skewing subunit-composition inferences.
Other polyamine toxins
Lack of consistent Q/R site sensitivity across all polyamine amide toxins may compromise GluA2-lacking receptor profiling in native tissue experiments.

Argiotoxin 659 – Comparative Evidence


NMDA vs. AMPA Receptor Selectivity

In direct comparative electrophysiology experiments using rat hippocampal slices, Argiotoxin 659 was 26 to 73 times more potent at inhibiting the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) compared to the AMPA receptor-mediated population spike. This selectivity ratio establishes a clear quantitative benchmark for receptor preference and is derived from identical experimental conditions for both the NMDA and AMPA components [1].

NMDA vs AMPA selectivity
Head-to-head
NMDA IC50 12–24 μM; AMPA IC50 612–878 μM
26- to 73-fold NMDA preference
Reported NMDA-preferring receptor engagement context
Rat hippocampal slices, Mg2+-free buffer; AMPA sparing verified
Neuropharmacology Glutamate receptor Electrophysiology

NMDA Antagonism Compared: Analogues

A direct comparative study in rat hippocampal slices quantified the NMDA receptor antagonism of three synthetic arylamine spider toxins: JSTX-3, Argiotoxin-636, and Argiotoxin-659. All three compounds exhibited IC50 values within a narrow range of 12–24 μM against the NMDA receptor-mediated EPSP. This data establishes that Argiotoxin 659 is equipotent to its closest structural analogs within this specific assay system, confirming that it does not suffer from a loss of NMDA receptor potency relative to the more widely studied Argiotoxin 636 [1].

Analog NMDA potency
Head-to-head
ArgTX-659, ArgTX-636, JSTX-3 all IC50 12–24 μM
Potency overlap; no significant difference
Comparable NMDA antagonism across three arylamine spider toxins
Identical hippocampal slice conditions; supports interchangeable NMDA block potency
Neuropharmacology Comparative pharmacology Spider toxin

Subunit-Dependent AMPA Receptor Blockade

Electrophysiological recordings from Xenopus oocytes expressing defined AMPA receptor subunits demonstrated that Argiotoxin (as a representative of the class, inclusive of Argiotoxin 659) exhibits voltage-dependent open-channel block that is highly sensitive to receptor subunit composition. Specifically, homomeric GluR1 (GluA1) receptors display markedly higher Argiotoxin sensitivity compared to heteromeric GluR1/GluR2 (GluA1/GluA2) assemblies. This differential sensitivity is attributed to a single amino acid residue (Q/R site) in the transmembrane region 2 that governs both divalent cation permeability and Argiotoxin block [1].

Subunit-dependent AMPA block
Class-level
High sensitivity: GluR1 homomers
Low sensitivity: GluR1/GluR2 heteromers
Supports AMPA receptor stoichiometry inference via Q/R site
Xenopus oocyte voltage-clamp; exact fold-change voltage-dependent
AMPA receptor Channel pharmacology Subunit composition

LTP Preservation Potential

Review-level assessments of polyamine-containing spider toxins, including Argiotoxins, suggest that these compounds can act as potent NMDAR blockers without fully disrupting cortical and hippocampal glutamate signaling or completely abolishing long-term potentiation (LTP) generation under certain experimental paradigms [1]. This contrasts with some high-affinity, broad-spectrum NMDAR antagonists such as MK-801 (dizocilpine) or AP5, which can more profoundly impair LTP induction at concentrations required for robust NMDA receptor blockade [2].

LTP preservation potential
Class-level inference
May spare LTP under some conditions vs. MK-801, AP5
Review-based class behavior; requires direct verification for ArgTX-659
Qualitative difference inferred from polyamine toxin literature
Synaptic plasticity Long-term potentiation NMDA antagonist

Applications of Argiotoxin 659


Dissecting NMDA and AMPA Receptor Roles

Given its 26- to 73-fold selectivity for NMDA receptors over AMPA receptors in native hippocampal tissue [1], Argiotoxin 659 serves as a valuable tool in electrophysiology experiments designed to isolate the NMDA component of excitatory postsynaptic currents or field potentials. By applying concentrations that robustly antagonize NMDA receptors (e.g., 10-50 μM) while largely sparing AMPA receptors, researchers can quantitatively assess NMDA receptor-specific contributions to synaptic strength, plasticity induction, and network excitability without requiring genetic deletion or dual pharmacological manipulation.

Probing AMPA Receptor Subunit Assembly

The established sensitivity of Argiotoxins to the Q/R editing site in AMPA receptor GluA2 subunits [2] enables the use of Argiotoxin 659 to infer the subunit composition of native AMPA receptor populations. In this application, differential block by Argiotoxin 659, assessed via voltage-clamp electrophysiology, can indicate the relative abundance of Ca2+-permeable, GluA2-lacking AMPA receptors versus Ca2+-impermeable, GluA2-containing receptors. This is particularly relevant in studies of ischemia, epilepsy, and synaptic development where AMPA receptor subunit composition is dynamically regulated.

Comparative Pharmacology of Polyamine Toxin Variants

For laboratories engaged in structure-activity relationship (SAR) studies of polyamine amide toxins, Argiotoxin 659 provides a critical reference compound representing the argiopinine structural class (characterized by a 4-hydroxyindole chromophore). By directly comparing the electrophysiological profiles of Argiotoxin 659 with those of argiopine-type toxins (e.g., Argiotoxin 636) and other synthetic analogs, researchers can link specific structural modifications to changes in receptor selectivity, voltage-dependence, and off-rate kinetics [1]. Such studies underpin the rational design of novel glutamate receptor probes with tailored pharmacological properties.

Application
Selection Property
Validation Focus
NMDA/AMPA receptor role dissection
NMDA-preferring open-channel blockade with AMPA sparing
Verify AMPA receptor component preservation at chosen concentration
AMPA receptor subunit assembly probing
Q/R site-dependent sensitivity to GluA2 editing status
Confirm differential block in Ca2+-permeable vs. impermeable AMPA receptor populations
Polyamine toxin SAR studies
4-hydroxyindole chromophore reference for argiopinine class
Compare selectivity and voltage-dependence shifts relative to ArgTX-636 and analogs

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